3-iodo-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Iodo-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an iodine atom at the 3-position, a methyl group at the 1-position, and a carboxamide group at the 5-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the iodination of 1-methyl-1H-pyrazole-5-carboxamide. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 3-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1-methyl-1H-pyrazole-5-carboxamide .
Scientific Research Applications
3-Iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the carboxamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-bromo-1H-pyrazole-5-carboxamide
- 1-Methyl-3-chloro-1H-pyrazole-5-carboxamide
- 1-Methyl-3-fluoro-1H-pyrazole-5-carboxamide
Uniqueness
3-Iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can enhance interactions with molecular targets, making this compound particularly valuable in medicinal chemistry .
Properties
CAS No. |
2694729-06-9 |
---|---|
Molecular Formula |
C5H6IN3O |
Molecular Weight |
251 |
Purity |
95 |
Origin of Product |
United States |
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